molecular formula C7H12N2O2S B1270441 3-Morpholin-4-yl-3-oxopropanethioamide CAS No. 89984-45-2

3-Morpholin-4-yl-3-oxopropanethioamide

Cat. No. B1270441
CAS RN: 89984-45-2
M. Wt: 188.25 g/mol
InChI Key: WNKGERRTWOSDEM-UHFFFAOYSA-N
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Description

3-Morpholin-4-yl-3-oxopropanethioamide, also known as MPOTA, is a chemical compound with the molecular formula C7H12N2O2S . It has a molecular weight of 188.25 g/mol . The compound is of interest in the scientific community due to its potential implications in various fields.


Molecular Structure Analysis

The InChI code for 3-Morpholin-4-yl-3-oxopropanethioamide is 1S/C7H12N2O2S/c8-6(12)5-7(10)9-1-3-11-4-2-9/h1-5H2,(H2,8,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Morpholin-4-yl-3-oxopropanethioamide is a powder at room temperature . It has a melting point of 16-17°C .

Scientific Research Applications

Environmental Science

This compound can also be applied in environmental science to study the degradation and transformation of similar organic compounds in various ecosystems, contributing to the understanding of environmental pollutants.

Each of these applications leverages the unique chemical structure of 3-Morpholin-4-yl-3-oxopropanethioamide to explore different scientific questions and develop innovative solutions across various fields of research .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures should be taken when handling this compound, such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-morpholin-4-yl-3-oxopropanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S/c8-6(12)5-7(10)9-1-3-11-4-2-9/h1-5H2,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKGERRTWOSDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363457
Record name 3-morpholin-4-yl-3-oxopropanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Morpholin-4-yl-3-oxopropanethioamide

CAS RN

89984-45-2
Record name 3-morpholin-4-yl-3-oxopropanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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